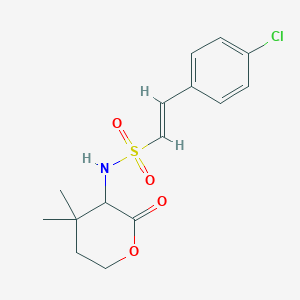
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CES and has been synthesized using various methods.
Mecanismo De Acción
CES has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. The inhibition of CAIX activity by CES leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. CES has also been reported to have anti-inflammatory properties, which may be mediated by its ability to inhibit the activity of cyclooxygenase-2 (COX-2).
Efectos Bioquímicos Y Fisiológicos
CES has been reported to have various biochemical and physiological effects, including the inhibition of CAIX and COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth and metastasis. CES has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CES has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to inhibit the activity of CAIX and COX-2. However, CES also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on CES, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its properties for the development of new materials with unique properties. Other future directions include the investigation of its potential toxicity and its effects on various physiological processes. Further research on CES may lead to the development of new drugs and materials with significant applications in various fields.
Métodos De Síntesis
The synthesis of CES can be achieved through various methods, including the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyltetrahydrofuran-2-one, followed by the reaction with sodium hydroxide and sulfonyl chloride. Another method involves the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyl-2-oxooxane, followed by the reaction with sodium sulfite and sulfonyl chloride. Both methods have been reported to produce high yields of CES.
Aplicaciones Científicas De Investigación
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CES has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In biochemistry, CES has been studied for its mechanism of action and its effects on various physiological processes. In materials science, CES has been explored for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-15(2)8-9-21-14(18)13(15)17-22(19,20)10-7-11-3-5-12(16)6-4-11/h3-7,10,13,17H,8-9H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOODTRNNVRZTA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOC(=O)C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

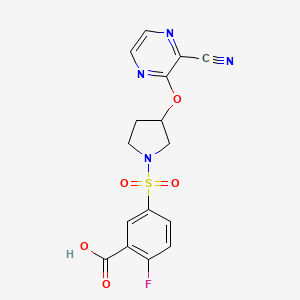
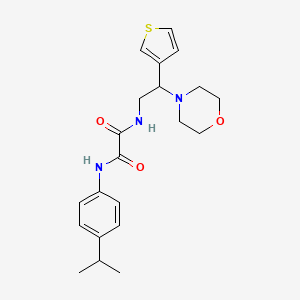

![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)
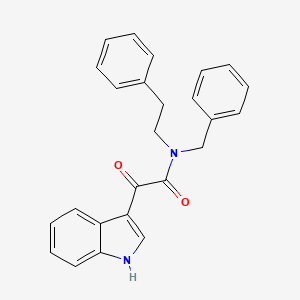

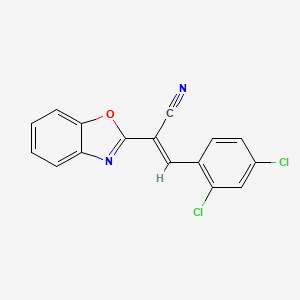
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)

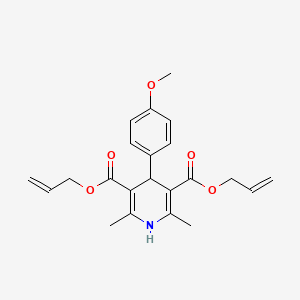
![5,10-Dihydroindolo[3,2-b]indole](/img/structure/B2619455.png)
